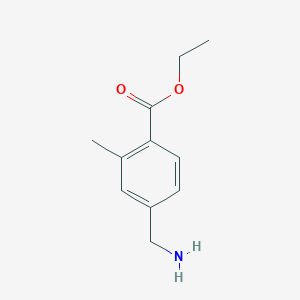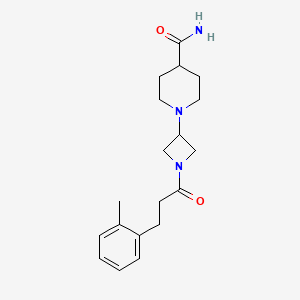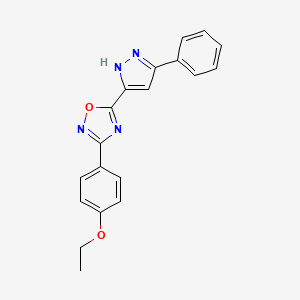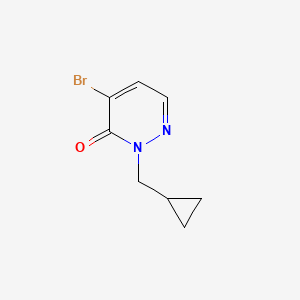
3,3-Dimethyl-4-(methylamino)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-4-(methylamino)butan-1-ol, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential as a stimulant and fat-burning agent. DMBA is a structural analog of the popular dietary supplement DMAA (1,3-dimethylamylamine) and is often used as a replacement due to the regulatory ban on DMAA. In
Applications De Recherche Scientifique
Solvation Phenomena and Molecular Interactions
- Preferential Solvation : A study on the solvation behaviors of Brooker's merocyanine in binary solvent mixtures composed of formamides and hydroxylic solvents, including butan-1-ol, revealed insights into solute-solvent and solvent-solvent interactions. These interactions were responsible for synergistic effects observed in many binary mixtures, which were analyzed using a model based on solvent-exchange equilibria (Bevilaqua, da Silva, & Machado, 2004).
Structural Analysis and Chemical Synthesis
- X-ray Structures and Computational Studies : Cathinones, including 2-(methylamino)-1-phenylbutan-1-one, were characterized using FTIR, UV–Vis, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction. Theoretical calculations were performed to elucidate their inhibition efficiencies and reactive sites, indicating their potential as corrosion inhibitors (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Molecular Geometry and Interaction Studies
- Hydrogen Bonded Molecular Interactions : The molecular interaction between methyl-substituted N,N,N',N'-ethylenediamines, butane-1,4-diamine, and sulfuric acid was investigated using computational methods. This study highlighted the complex formation between sulfuric acid and diamines, providing similar or more favorable reaction free energies than dimethylamine. It suggested that diamines with secondary amino groups or an elongated carbon backbone further stabilize sulfuric acid complexes, indicating their potential role in particle formation processes (Elm, Jen, Kurtén, & Vehkamäki, 2016).
Propriétés
IUPAC Name |
3,3-dimethyl-4-(methylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,4-5-9)6-8-3/h8-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRNIBZNLPIYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-(methylamino)butan-1-ol | |
CAS RN |
1268153-97-4 |
Source


|
| Record name | 3,3-dimethyl-4-(methylamino)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2739844.png)
![2-((4-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2739845.png)



![5-(Aminomethyl)-1-ethyl-6-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B2739851.png)
![2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2739852.png)

![N-(2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2739855.png)


![3-Ethenylsulfonyl-N-[1-(5-fluoropyridin-2-yl)pyrazol-3-yl]propanamide](/img/structure/B2739863.png)
